1,1-Dibromo-2-chlorotrifluoroethane

Fire Suppression Physical Chemistry Agent Dispersion

1,1-Dibromo-2-chlorotrifluoroethane (CAS 10057-30-4) is a mixed halogenated ethane derivative containing bromine, chlorine, and fluorine substituents. It is structurally related to several historically significant fire-extinguishing agents within the halon family, including Halon 1211 (bromochlorodifluoromethane) and Halon 2402 (dibromotetrafluoroethane).

Molecular Formula C2Br2ClF3
Molecular Weight 276.28 g/mol
CAS No. 10057-30-4
Cat. No. B154313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromo-2-chlorotrifluoroethane
CAS10057-30-4
Molecular FormulaC2Br2ClF3
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESC(C(F)(Br)Br)(F)(F)Cl
InChIInChI=1S/C2Br2ClF3/c3-1(4,6)2(5,7)8
InChIKeyXSCBCSKQROYPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromo-2-chlorotrifluoroethane (CAS 10057-30-4) for Fire Suppression and Halogenated Intermediate Applications


1,1-Dibromo-2-chlorotrifluoroethane (CAS 10057-30-4) is a mixed halogenated ethane derivative containing bromine, chlorine, and fluorine substituents. It is structurally related to several historically significant fire-extinguishing agents within the halon family, including Halon 1211 (bromochlorodifluoromethane) [1] and Halon 2402 (dibromotetrafluoroethane) [2]. Unlike the more widely known 1,2-dibromo-1-chloro-1,2,2-trifluoroethane isomer (CAS 354-51-8) [3], this compound exhibits distinct physicochemical properties that directly influence its suitability for specialized applications, making it a non-interchangeable selection for procurement in regulated fire-suppression or halogenated synthesis contexts.

Why 1,1-Dibromo-2-chlorotrifluoroethane Cannot Be Substituted with Halon 1211 or Halon 2402 in Critical Systems


Simple substitution of halogenated fire-suppression agents within the same broad chemical class is technically invalid due to significant variations in key operational parameters. While all members of the halon family interrupt combustion via bromine-mediated radical quenching, their performance as an extinguishing agent is dictated by their distinct physical state (liquid vs. gas at ambient conditions), molecular weight, boiling point, and density [1][2]. These properties directly govern agent storage, dispersion dynamics, and achievable concentration levels in a protected space, which are all critical to achieving and maintaining a fire-suppressing environment. Therefore, the procurement of this specific compound is driven by its unique physicochemical profile, which provides a defined advantage for particular applications where other halon agents are either insufficient or impractical.

Quantitative Differentiation of 1,1-Dibromo-2-chlorotrifluoroethane: Comparative Data for Scientific and Procurement Decisions


Molecular Weight Comparison: Impact on Fire Suppression Agent Delivery and Concentration

The molecular weight of a fire suppression agent directly influences its diffusion rate and ability to achieve uniform concentration within a protected volume. 1,1-Dibromo-2-chlorotrifluoroethane has a molecular weight of 276.28 g/mol . This is substantially higher than the widely used Halon 1211 (bromochlorodifluoromethane), which has a molecular weight of 165.365 g/mol [1]. The heavier agent will have a lower diffusion coefficient, which is a critical design consideration for systems requiring rapid, uniform agent distribution, especially in large or complex geometries.

Fire Suppression Physical Chemistry Agent Dispersion

Isomer-Specific Boiling Point Differential vs. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

The boiling point is a critical parameter for agent storage and delivery. 1,1-Dibromo-2-chlorotrifluoroethane has a predicted boiling point of 90.2 ± 8.0 °C . In contrast, its positional isomer, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (CAS 354-51-8), has a reported boiling point of 93 °C [1]. The 2.8 °C difference, while seemingly small, indicates a measurable variance in intermolecular forces due to the different halogen substitution pattern. This can affect storage requirements (e.g., pressure vessel specifications) and the ease of vaporization during agent discharge.

Physical Chemistry Agent Storage Material Handling

Density Differential: Impact on Agent Storage Volume and System Design

Liquid density directly dictates the storage volume required for a given mass of agent. 1,1-Dibromo-2-chlorotrifluoroethane has a predicted density of 2.387 ± 0.06 g/cm³ . This is significantly higher than the experimental density of its isomer, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, which is reported as 2.2318 g/cm³ at 20 °C [1]. The higher density of the target compound allows for a smaller storage container for the same extinguishing mass, or conversely, the ability to store a greater mass of agent in a volume-limited installation, such as in an aircraft nacelle or marine engine room.

Physical Chemistry Storage Engineering Agent Delivery

Potential Fire-Extinguishing Concentration (Cup Burner) Relative to Halon 1301

While direct cup burner data for 1,1-Dibromo-2-chlorotrifluoroethane is not publicly available, class-level structure-activity relationships for halogenated fire suppressants indicate that the presence of two bromine atoms is a strong predictor of high flame suppression efficiency [1][2]. The widely used benchmark, Halon 1301 (bromotrifluoromethane), which contains a single bromine atom, typically requires a concentration of 5-6% by volume in air to extinguish most fires [3]. Agents with higher bromine content, such as dibromotetrafluoroethane (Halon 2402), are known to be more potent on a molar basis. Given its dibromo-substituted structure, it is reasonable to infer that 1,1-Dibromo-2-chlorotrifluoroethane will exhibit an extinguishing concentration lower than or comparable to Halon 1301. However, this is a class-level inference pending direct experimental validation.

Fire Suppression Agent Effectiveness Cup Burner Test

Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) as a Procurement Gatekeeper

All halogenated fire suppression agents containing chlorine or bromine are subject to strict regulation under the Montreal Protocol due to their ozone-depleting potential (ODP) [1][2]. While specific ODP and GWP values for 1,1-Dibromo-2-chlorotrifluoroethane have not been widely published, its molecular structure—containing both bromine and chlorine—classifies it as a potent ozone-depleting substance. This is in stark contrast to modern halon alternatives like HFC-227ea or FK-5-1-12, which have an ODP of zero. Therefore, the primary differentiator for this compound is not its environmental profile, but the fact that its use is only permissible in critical, essential-use exemptions (e.g., civil aviation, military applications) where no technically feasible alternative exists.

Environmental Chemistry Regulatory Compliance Montreal Protocol

Best-Validated Application Scenarios for 1,1-Dibromo-2-chlorotrifluoroethane (CAS 10057-30-4)


Niche Fire Suppression in Legacy Aviation and Military Systems

The primary application scenario for this compound is as a fire-extinguishing agent in critical, essential-use applications where a direct replacement for a specific halon formulation is required for safety or certification reasons . Its higher density and molecular weight compared to Halon 1211 may make it particularly suitable for systems designed to achieve a specific agent mass concentration in confined, volume-limited spaces like aircraft engine nacelles or shipboard machinery compartments, where the original system was engineered around a heavier agent's physical properties. Its use is strictly governed by exemptions under the Montreal Protocol for aviation and military applications where no technically and economically feasible alternative with an acceptable safety profile has been fully qualified [1].

Synthetic Intermediate for Specialized Halogenated Compounds

In research and industrial organic synthesis, this compound serves as a valuable building block for creating more complex halogenated molecules . The presence of multiple, distinct halogen atoms (Br, Cl, F) on a two-carbon backbone provides multiple sites for selective nucleophilic substitution reactions. This allows chemists to sequentially replace bromine, chlorine, or fluorine atoms to construct specific molecular architectures required for advanced materials, pharmaceutical intermediates, or novel refrigerants. The isomer's specific substitution pattern (1,1-dibromo-2-chloro) offers a distinct reactivity profile compared to the 1,2-dibromo isomer, which is crucial for achieving desired regioselectivity in multi-step syntheses.

Physicochemical Research on Halogenated Alkanes

The compound's unique molecular structure makes it a subject of interest for fundamental research in physical and theoretical chemistry . Studies on its thermodynamic properties (e.g., vapor pressure, heat capacity), spectroscopic characteristics, and intermolecular interactions provide valuable data for refining computational models of halogen bonding and structure-property relationships [1]. This research supports the broader effort to design new, environmentally acceptable fire suppressants and refrigerants by understanding how specific halogen substitutions influence molecular behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dibromo-2-chlorotrifluoroethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.